molecular formula C25H26N6O B12631858 N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide

N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide

Cat. No.: B12631858
M. Wt: 426.5 g/mol
InChI Key: FWMMLEULBQVTBK-UHFFFAOYSA-N
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Description

N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with specific reagents to yield the final product. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and naphthyridine-based molecules. These compounds share structural similarities but may differ in their biological activity and applications. For example, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides are similar in structure but have different therapeutic potentials .

Properties

Molecular Formula

C25H26N6O

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide

InChI

InChI=1S/C25H26N6O/c1-31(2)17-16-26-23-13-12-21-22(14-15-27-24(21)30-23)28-19-8-10-20(11-9-19)29-25(32)18-6-4-3-5-7-18/h3-15H,16-17H2,1-2H3,(H,29,32)(H2,26,27,28,30)

InChI Key

FWMMLEULBQVTBK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NC2=NC=CC(=C2C=C1)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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